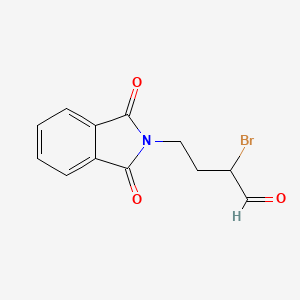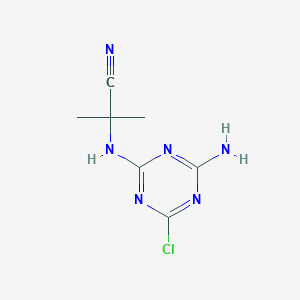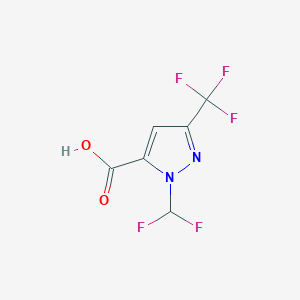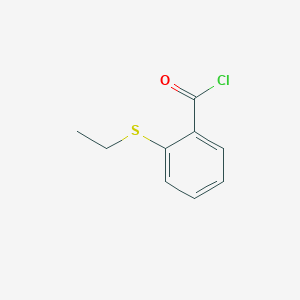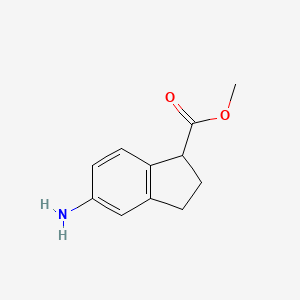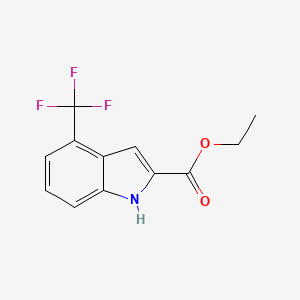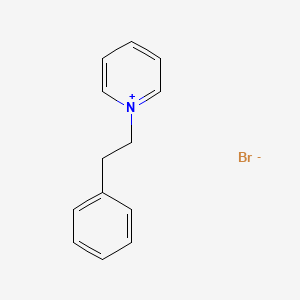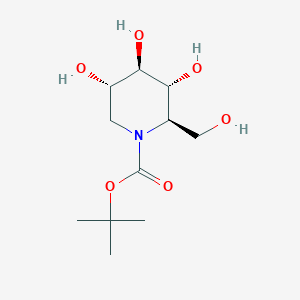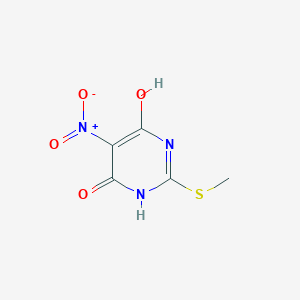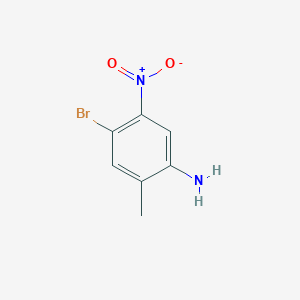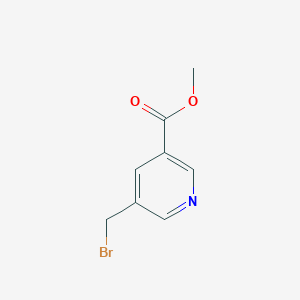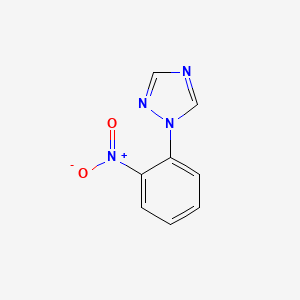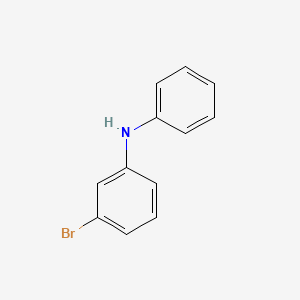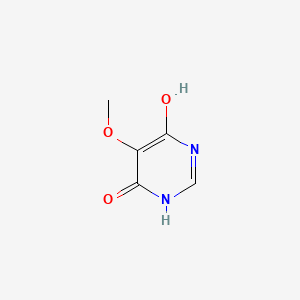
2-Bromo-4-fluoro-6-(trifluoromethyl)phenol
Übersicht
Beschreibung
“2-Bromo-4-fluoro-6-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H3BrF4O . It has a molecular weight of 259.00 g/mol . The compound is typically stored at inert atmosphere temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Bromo-4-fluoro-6-(trifluoromethyl)phenol” is 1S/C7H3BrF4O/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2,13H . The canonical SMILES structure is C1=C(C=C(C(=C1C(F)(F)F)O)Br)F .Physical And Chemical Properties Analysis
“2-Bromo-4-fluoro-6-(trifluoromethyl)phenol” is a liquid at room temperature . It has a topological polar surface area of 20.2 Ų and a complexity of 184 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Wissenschaftliche Forschungsanwendungen
Fluorination and Substitution Reactions
2-Bromo-4-fluoro-6-(trifluoromethyl)phenol is involved in various fluorination and substitution reactions. Koudstaal and Olieman (2010) demonstrated the fluorination of related compounds using xenon difluoride, highlighting the potential of such compounds in complex fluorination processes (Koudstaal & Olieman, 2010). Additionally, Gray and Kelly (1981) explored the introduction of various substituents like fluoro and bromo into phenolic moieties, indicating the utility of these compounds in creating new series with specific properties (Gray & Kelly, 1981).
Molecular Structure and Electrostatic Potential Studies
Tanak (2019) conducted density functional theory calculations on a similar compound to investigate its molecular structure and electrostatic potential. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Tanak, 2019).
Site-Selective Metalation Reactions
Marzi et al. (2001) discussed the site-selective metalation of MOM-protected (trifluoromethyl)phenols, including reactions at positions adjacent to fluorine atoms. This work is significant for understanding the chemical reactivity of such compounds in the presence of metal catalysts (Marzi, Mongin, Spitaleri, & Schlosser, 2001).
Synthesis of Aryl Trifluoromethyl Ethers
Zhou et al. (2016) reported a new method for synthesizing aryl trifluoromethyl ethers using phenols, demonstrating the practicality of this approach with compounds like 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol (Zhou, Ni, He, & Hu, 2016).
Photoreaction Mechanism Studies
Nanbu et al. (2012) investigated the photoreaction mechanisms of a related compound, 4-bromo-2-chloro-6-fluorophenol, in low-temperature argon matrices. This research is essential for understanding the photoreactive properties of halogenated phenols (Nanbu, Sekine, & Nakata, 2012).
Biocatalytic Trifluoromethylation
Simon et al. (2016) presented a biocatalytic approach for the trifluoromethylation of unprotected phenols, which is relevant for compounds like 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol. Their method highlights the potential for environmentally friendly and efficient synthesis of such compounds (Simon, Busto, Richter, Resch, Houk, & Kroutil, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-fluoro-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXJVEXPMOPLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567655 | |
| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | |
CAS RN |
130046-84-3 | |
| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

